5-Bromo-7-fluoroindolin-2-one structure elucidation
5-Bromo-7-fluoroindolin-2-one structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-7-fluoroindolin-2-one
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the complete structure elucidation of 5-Bromo-7-fluoroindolin-2-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Targeting researchers and analytical scientists, this document moves beyond simple procedural lists to offer a self-validating, integrated analytical strategy. We will explore the causality behind the selection of orthogonal analytical techniques—including mass spectrometry, multinuclear and multidimensional NMR spectroscopy, and single-crystal X-ray crystallography—and provide detailed, field-proven protocols. The narrative emphasizes the interpretation of spectral data through a predictive lens, demonstrating how to build a conclusive structural argument from first principles.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of kinase inhibitors and other therapeutic agents.[1] Its rigid, bicyclic structure provides a robust platform for introducing diverse functionalities, enabling precise tuning of pharmacological properties. The introduction of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like 5-Bromo-7-fluoroindolin-2-one compelling targets for drug discovery programs.[2]
Accurate and unambiguous structure determination is the bedrock of any chemical research or drug development campaign.[3] An erroneous structural assignment can invalidate biological data and lead to the squandering of significant resources. This guide, therefore, presents an authoritative workflow for confirming the molecular structure of 5-Bromo-7-fluoroindolin-2-one, ensuring the integrity of subsequent research.
Predicted Physicochemical & Structural Properties
Prior to embarking on an analytical campaign, it is instructive to establish the expected properties of the target molecule based on its putative structure. This provides a theoretical baseline against which experimental data can be compared.
Molecular Structure:
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Pillar of Identification
Mass spectrometry (MS) provides the molecular formula, a critical starting point for elucidation. For halogenated compounds, MS also offers an immediate structural clue through characteristic isotopic patterns. [4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
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Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. These instruments provide the high mass accuracy (<5 ppm) required for elemental formula determination.
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Positive Ion Mode Parameters:
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Ion Source: ESI (+)
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Capillary Voltage: 3.5 - 4.5 kV
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Scan Range: m/z 50 - 500
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Source Temperature: 120 - 150 °C
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Desolvation Temperature: 300 - 350 °C
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Data Acquisition: Acquire data in full scan mode. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
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Analysis: Use the instrument's software to generate a molecular formula for the observed molecular ion peak ([M+H]⁺) based on its exact mass and isotopic distribution.
Expected Data and Interpretation: The Bromine Isotope Signature
The most telling feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. [5][6]This results in two prominent peaks for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity.
| Ion | Calculated Monoisotopic Mass (m/z) | Expected Peak(s) and Relative Intensity |
| [C₈H₅⁷⁹BrFNO + H]⁺ | 229.9616 | m/z 229.96 (100%) |
| [C₈H₅⁸¹BrFNO + H]⁺ | 231.9596 | m/z 231.96 (~97.5%) |
The observation of this characteristic "doublet" in a ~1:1 ratio for the molecular ion is a definitive indicator of the presence of a single bromine atom in the molecule. The high-resolution data will allow the software to confidently assign the elemental formula C₈H₅BrFNO, ruling out other possibilities within the error tolerance.
NMR Spectroscopy: Assembling the Molecular Puzzle
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. [7][8]A combination of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework and the relative positions of the heteroatoms.
Experimental Protocol: Multinuclear NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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Experiments to Acquire:
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¹H NMR: Standard proton spectrum to identify all hydrogen environments.
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¹³C NMR: Standard carbon spectrum (e.g., using a zgpg30 pulse program) to identify all carbon environments.
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¹⁹F NMR: A fluorine spectrum to directly observe the fluorine environment.
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2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks (i.e., which protons are adjacent).
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2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹J_CH).
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2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (²J_CH, ³J_CH). This is the key experiment for assembling the molecular backbone.
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Predicted Spectra and Integrated Interpretation
The following is an expert prediction of the expected NMR data, which serves as a guide for interpreting the actual spectra.
¹H NMR Predictions (in DMSO-d₆):
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Key Correlations |
| ~10.5 | broad singlet | 1H | N-H (1) | Exchangeable proton, typical amide shift. HMBC to C2, C7a, C3. |
| ~7.4 | doublet | 1H | H-4 | Aromatic proton. Coupled to H-6. HMBC to C5, C6, C7a. |
| ~7.2 | doublet of doublets | 1H | H-6 | Aromatic proton. Coupled to H-4 and ¹⁹F at C7. HMBC to C4, C5, C7a. |
| ~3.6 | singlet | 2H | CH₂ (3) | Aliphatic protons adjacent to a carbonyl and aromatic ring. HMBC to C2, C3a, C4. |
¹³C NMR Predictions (in DMSO-d₆):
| Predicted Shift (ppm) | Assignment | Rationale |
| ~175 | C=O (2) | Amide carbonyl, deshielded. |
| ~150 (d, ¹J_CF ≈ 240 Hz) | C-F (7) | Aromatic carbon attached to fluorine, large one-bond C-F coupling. |
| ~142 | C-7a | Quaternary carbon at ring junction. |
| ~130 | C-4 | Aromatic CH. |
| ~128 | C-3a | Quaternary carbon at ring junction. |
| ~118 (d, ²J_CF ≈ 20 Hz) | C-6 | Aromatic CH, two bonds from fluorine. |
| ~115 (d) | C-5 | Aromatic carbon attached to bromine. |
| ~35 | CH₂ (3) | Aliphatic carbon. |
The Power of HMBC in Final Assembly:
The HMBC spectrum is the final arbiter of connectivity. By observing correlations between protons and carbons that are 2 or 3 bonds away, the entire structure can be pieced together unambiguously.
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